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molecular formula C8H5F3O3 B6341144 2-(Difluoromethoxy)-3-fluorobenzoic acid CAS No. 1214372-41-4

2-(Difluoromethoxy)-3-fluorobenzoic acid

Cat. No. B6341144
M. Wt: 206.12 g/mol
InChI Key: PDYXFLQVTGGCIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181273B2

Procedure details

A mixture of methyl 3-fluoro-2-hydroxy-benzoate (1.5 g, 8.8 mmol), 2-chloro-2,2-difluoro-acetic acid (1.62 g, 1.05 mL, 10.6 mmol) and potassium carbonate (1.46 g, 10.6 mmol) were heated in DMF (5 mL) at 120° C. for 5 hours. The reaction mixture was diluted with water (20 mL) and extracted with ether (2×10 mL). The organics were separated and washed sequentially with water (5 mL) and brine solution (5 mL). The organics were dried (MgSO4) and concentrated in vacuo to give residue which was purified by silica gel column chromatography using 0-30% EtOAc/hexanes as eluent to give methyl 2-(difluoromethoxy)-3-fluorobenzoate (0.8 g, 39%). To methyl 2-(difluoromethoxy)-3-fluorobenzoate (0.8 g, 3.64 mmol) was added 12% aq. NaOH (3 mL) and the reaction mixture was heated at 50° C. for 1 hour. The aqueous layer was extracted with 1:1 ether/hexane (2×5 mL). The aqueous layer was acidified to pH 1 with 6 N HCl solution to give a suspension. The solid was filtered and washed with water, then dried in vacuo to give 2-(difluoromethoxy)-3-fluoro-benzoic acid (555 mg, 31%) as an off-white solid. 1H NMR (400 MHz, CDCl3) δ 7.83 (d, J=7.8 Hz, 1H), 7.43 (dd, J=13.1, 4.8 Hz, 1H), 7.35 (td, J=8.1, 4.9 Hz, 1H), 6.68 (t, J=74.4 Hz, 1H).
Name
methyl 2-(difluoromethoxy)-3-fluorobenzoate
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:15])[O:3][C:4]1[C:13]([F:14])=[CH:12][CH:11]=[CH:10][C:5]=1[C:6]([O:8]C)=[O:7].[OH-].[Na+]>>[F:15][CH:2]([F:1])[O:3][C:4]1[C:13]([F:14])=[CH:12][CH:11]=[CH:10][C:5]=1[C:6]([OH:8])=[O:7] |f:1.2|

Inputs

Step One
Name
methyl 2-(difluoromethoxy)-3-fluorobenzoate
Quantity
0.8 g
Type
reactant
Smiles
FC(OC1=C(C(=O)OC)C=CC=C1F)F
Name
Quantity
3 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with 1:1 ether/hexane (2×5 mL)
CUSTOM
Type
CUSTOM
Details
to give a suspension
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC(OC1=C(C(=O)O)C=CC=C1F)F
Measurements
Type Value Analysis
AMOUNT: MASS 555 mg
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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